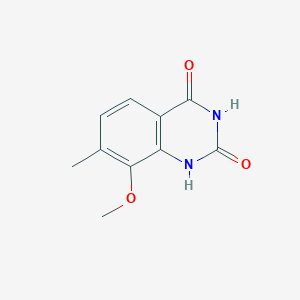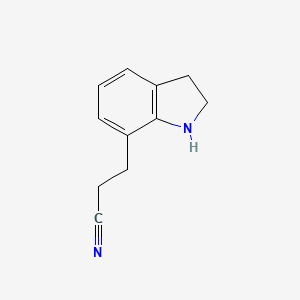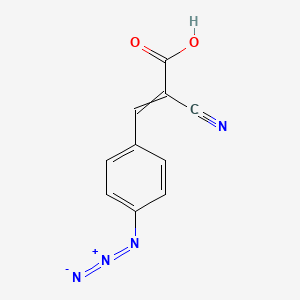
3-Oxo-1-cyclohexenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1-cyclohexenyl benzoate: is an organic compound with the molecular formula C13H12O3. It is a derivative of benzoic acid and cyclohexenone, characterized by the presence of a benzoate ester linked to a cyclohexenone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-cyclohexenyl benzoate typically involves the esterification of benzoic acid with (3-oxocyclohexen-1-yl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxo-1-cyclohexenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (3-hydroxycyclohexen-1-yl) benzoate.
Substitution: Formation of substituted benzoate esters.
Aplicaciones Científicas De Investigación
Chemistry: 3-Oxo-1-cyclohexenyl benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It is also employed in the development of enzyme inhibitors .
Medicine: Its derivatives are investigated for their biological activities, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and plasticizers. It is also utilized in the production of fragrances and flavoring agents .
Mecanismo De Acción
The mechanism of action of 3-Oxo-1-cyclohexenyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and (3-oxocyclohexen-1-yl) alcohol, which can further participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the ketone and ester functional groups, which can undergo nucleophilic attack and redox reactions .
Comparación Con Compuestos Similares
(3-Oxocyclohexen-1-yl) acetate: Similar structure but with an acetate ester group instead of a benzoate.
(3-Oxocyclohexen-1-yl) propionate: Contains a propionate ester group.
(3-Oxocyclohexen-1-yl) butyrate: Features a butyrate ester group.
Uniqueness: 3-Oxo-1-cyclohexenyl benzoate is unique due to its specific ester linkage to benzoic acid, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the benzoate group enhances its stability and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
66049-39-6 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
(3-oxocyclohexen-1-yl) benzoate |
InChI |
InChI=1S/C13H12O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
Clave InChI |
OBDRHMVLOOMVQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(=O)C1)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methylspiro[piperidine-4,9'-[9H]xanthene]](/img/structure/B8588177.png)

![9-Methoxy-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B8588190.png)







